molecular formula C22H18ClN5O2S B11441650 3-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

3-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B11441650
M. Wt: 451.9 g/mol
InChI Key: YKGRXCUZPOAVFG-UHFFFAOYSA-N
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Description

3-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the triazole ring, chlorophenyl, and methylphenyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorinated aromatic compounds and suitable nucleophiles.

    Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of amines with isocyanates or carbamoyl chlorides.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting thiols with appropriate electrophiles, such as alkyl halides or sulfonyl chlorides.

    Final Coupling and Cyclization: The final coupling and cyclization steps involve the reaction of the intermediate compounds to form the desired triazolopyridine derivative under controlled conditions, such as heating or using catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and the triazolopyridine core structure. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H18ClN5O2S

Molecular Weight

451.9 g/mol

IUPAC Name

3-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C22H18ClN5O2S/c1-14-6-9-16(10-7-14)24-21(30)15-8-11-19-26-27-22(28(19)12-15)31-13-20(29)25-18-5-3-2-4-17(18)23/h2-12H,13H2,1H3,(H,24,30)(H,25,29)

InChI Key

YKGRXCUZPOAVFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4Cl)C=C2

Origin of Product

United States

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